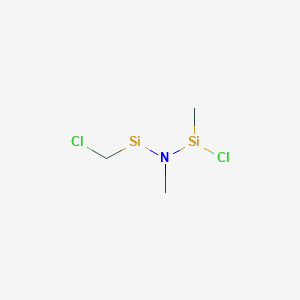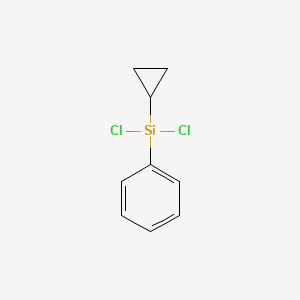
Dichloro(cyclopropyl)phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(cyclopropyl)phenylsilane is an organosilicon compound characterized by the presence of a cyclopropyl group, a phenyl group, and two chlorine atoms attached to a silicon atom. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloro(cyclopropyl)phenylsilane can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with dichlorophenylsilane under controlled conditions. This reaction typically requires an inert atmosphere and anhydrous solvents to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions: Dichloro(cyclopropyl)phenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alkoxides or amines, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized to form silanols or reduced to form silanes.
Cyclopropanation: The cyclopropyl group can participate in cyclopropanation reactions, forming new cyclopropane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium alkoxides or amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are employed.
Reduction: Reducing agents like lithium aluminum hydride are used.
Major Products:
- Substitution reactions yield various substituted silanes.
- Oxidation reactions produce silanols.
- Reduction reactions result in silanes.
Scientific Research Applications
Dichloro(cyclopropyl)phenylsilane finds applications in several scientific fields:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in cyclopropanation reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is utilized in the production of specialty polymers and materials with unique properties, such as high thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of dichloro(cyclopropyl)phenylsilane involves the reactivity of the silicon atom and the cyclopropyl group. The silicon atom can undergo nucleophilic substitution reactions, while the cyclopropyl group can participate in ring-opening reactions. These reactions are facilitated by the electronic properties of the phenyl group, which can stabilize reaction intermediates.
Comparison with Similar Compounds
Phenylsilane: Similar to dichloro(cyclopropyl)phenylsilane but lacks the cyclopropyl and chlorine groups.
Cyclopropylsilane: Contains a cyclopropyl group but lacks the phenyl and chlorine groups.
Dichlorophenylsilane: Contains phenyl and chlorine groups but lacks the cyclopropyl group.
Uniqueness: this compound is unique due to the combination of the cyclopropyl, phenyl, and chlorine groups attached to the silicon atom. This unique structure imparts distinct reactivity and properties, making it valuable in specialized applications.
Properties
CAS No. |
105645-30-5 |
|---|---|
Molecular Formula |
C9H10Cl2Si |
Molecular Weight |
217.16 g/mol |
IUPAC Name |
dichloro-cyclopropyl-phenylsilane |
InChI |
InChI=1S/C9H10Cl2Si/c10-12(11,9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
GRWUGCYNXFTYIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1[Si](C2=CC=CC=C2)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14327188.png)
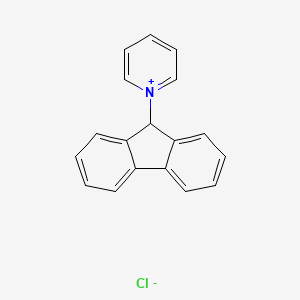
![Tributyl[(octahydro-1H-4,7-methanoinden-5-yl)methoxy]stannane](/img/structure/B14327199.png)
![5,12-Bis[(4-methylphenyl)ethynyl]tetracene](/img/structure/B14327201.png)
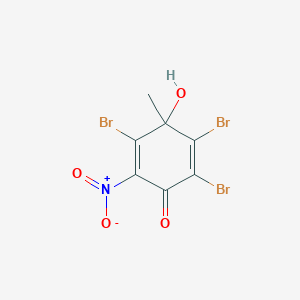

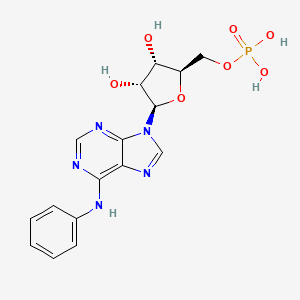
![2-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]phenol](/img/structure/B14327230.png)



![N-[4-(4-Aminophenoxy)phenyl]-N'-[3-(trimethoxysilyl)propyl]urea](/img/structure/B14327244.png)
